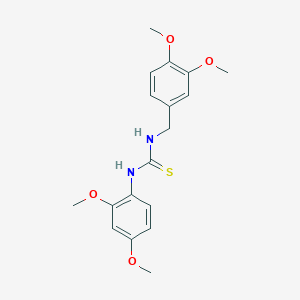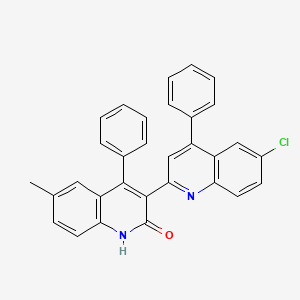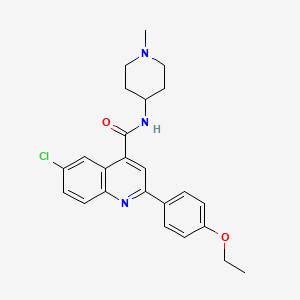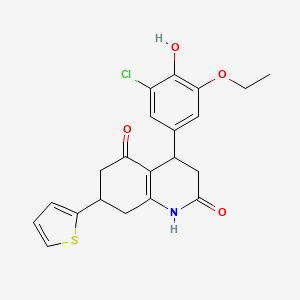![molecular formula C21H22BrN3OS B4813409 N-(2-bromophenyl)-N'-[4-(4-butylphenyl)-5-methyl-1,3-thiazol-2-yl]urea](/img/structure/B4813409.png)
N-(2-bromophenyl)-N'-[4-(4-butylphenyl)-5-methyl-1,3-thiazol-2-yl]urea
Overview
Description
N-(2-bromophenyl)-N’-[4-(4-butylphenyl)-5-methyl-1,3-thiazol-2-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-N’-[4-(4-butylphenyl)-5-methyl-1,3-thiazol-2-yl]urea typically involves the reaction of 2-bromophenyl isocyanate with 4-(4-butylphenyl)-5-methyl-1,3-thiazol-2-amine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(2-bromophenyl)-N’-[4-(4-butylphenyl)-5-methyl-1,3-thiazol-2-yl]urea may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-N’-[4-(4-butylphenyl)-5-methyl-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromophenyl group in the compound can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of various substituted urea derivatives.
Scientific Research Applications
N-(2-bromophenyl)-N’-[4-(4-butylphenyl)-5-methyl-1,3-thiazol-2-yl]urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-N’-[4-(4-butylphenyl)-5-methyl-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. Additionally, the compound’s thiazolyl group may interact with cellular components, disrupting essential biological processes and resulting in antimicrobial or antifungal effects.
Comparison with Similar Compounds
N-(2-bromophenyl)-N’-[4-(4-butylphenyl)-5-methyl-1,3-thiazol-2-yl]urea can be compared with other similar compounds, such as:
N-(2-chlorophenyl)-N’-[4-(4-butylphenyl)-5-methyl-1,3-thiazol-2-yl]urea: Similar structure but with a chlorophenyl group instead of a bromophenyl group, which may result in different chemical reactivity and biological activity.
N-(2-bromophenyl)-N’-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea: Similar structure but with an ethylphenyl group instead of a butylphenyl group, potentially affecting its physical and chemical properties.
N-(2-bromophenyl)-N’-[4-(4-butylphenyl)-5-ethyl-1,3-thiazol-2-yl]urea: Similar structure but with an ethyl group on the thiazolyl ring instead of a methyl group, which may influence its biological activity and mechanism of action.
Properties
IUPAC Name |
1-(2-bromophenyl)-3-[4-(4-butylphenyl)-5-methyl-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3OS/c1-3-4-7-15-10-12-16(13-11-15)19-14(2)27-21(24-19)25-20(26)23-18-9-6-5-8-17(18)22/h5-6,8-13H,3-4,7H2,1-2H3,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBPUAKTGWXLCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)NC3=CC=CC=C3Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[({[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4813332.png)
![N-benzyl-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4813334.png)



![1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]acetyl}piperidine-4-carboxamide](/img/structure/B4813372.png)
![4-CHLORO-N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-BENZENESULFONAMIDE](/img/structure/B4813376.png)
![N-(2-ethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B4813384.png)
![N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE](/img/structure/B4813397.png)
![N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]METHANESULFONAMIDE](/img/structure/B4813399.png)
![2-[(4-ethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4813402.png)


![N-[1-(4-methylphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4813429.png)
